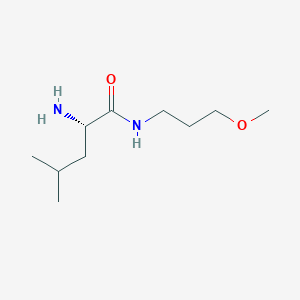

3-Methoxypropyl L-Leucinamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxypropyl L-Leucinamide, also known as (2S)-2-amino-N-(3-methoxypropyl)-4-methylpentanamide, is a chemical compound with the molecular formula C10H22N2O2 and a molecular weight of 202.29 . It is related to 3-Methoxypropyl N-(benzyloxycarbonyl)-L-Leucinamide, which has a CAS Number of 1820569-48-9 .

Molecular Structure Analysis

The molecular structure of 3-Methoxypropyl L-Leucinamide can be represented by the InChI code: InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1 . The compound has a complex structure with multiple functional groups, including an amine group, a carbonyl group, and a methoxy group .Physical And Chemical Properties Analysis

3-Methoxypropyl L-Leucinamide has a molecular weight of 202.29 and a molecular formula of C10H22N2O2 . Its InChI code is InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1 . Further physical and chemical properties, such as melting point, boiling point, and density, are not provided in the available literature.科学的研究の応用

Metabolic Pathways in Grape and Wine Flavor

Research has identified the role of L-leucine in the biosynthesis of flavor compounds in grapes and wine. Lei et al. (2019) studied the incorporation of L-Leu and its intermediates in wine grape clusters, suggesting its precursor role in flavor compound biosynthesis, specifically in the formation of 3-isobutyl-2-methoxypyrazine (IBMP) (Lei et al., 2019).

Biosynthesis in Bacteria

Gallois et al. (1988) explored the biosynthesis of 3-isopropyl-2-methoxypyrazine by Pseudomonas taetrolens, using L-leucine as a carbon and nitrogen source, which improved the yield of this compound (Gallois et al., 1988).

Nanoparticle Drug Delivery Systems

Kim et al. (1997) synthesized AB-type amphiphilic copolymers composed of poly (L-leucine) and poly (ethylene oxide) for creating core-shell type nanoparticles, which were studied for their drug release properties, including their application in controlled drug delivery systems (Kim et al., 1997).

Synthesis of N-(Hydroxy) Amide-containing Peptides

Wang and Phanstiel (2000) developed methods using N-(benzoyloxy)amines and hydroxamic acids in the synthesis of N-(hydroxy)amide-containing pseudopeptides, with L-leucine derivatives playing a crucial role in this process (Wang & Phanstiel, 2000).

Role in Leucine Aminopeptidase Study

Delange and Smith (1971) discussed leucine aminopeptidase, an N-terminal exopeptidase, where L-leucinamide is frequently used as a substrate in enzymatic studies due to its rapid hydrolysis by leucine aminopeptidase (Delange & Smith, 1971).

Solid State NMR, IR, and X-Ray Studies of L-leucinamide

Wang et al. (1997) performed studies on crystalline L-leucinamide using solid state NMR, IR spectroscopy, and X-ray crystallography, providing insights into its structure and molecular dynamics (Wang et al., 1997).

特性

IUPAC Name |

(2S)-2-amino-N-(3-methoxypropyl)-4-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2/c1-8(2)7-9(11)10(13)12-5-4-6-14-3/h8-9H,4-7,11H2,1-3H3,(H,12,13)/t9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMZCZSZMNYBTE-VIFPVBQESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCCCOC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCCCOC)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxypropyl L-Leucinamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Nitro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1358723.png)